molecular formula C15H26N2O3S2 B14655957 S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-76-9

S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14655957
CAS No.: 40283-76-9
M. Wt: 346.5 g/mol
InChI Key: SQMLXMDRLSPKTA-UHFFFAOYSA-N
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Description

S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate is a complex organic compound that features a unique adamantyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate typically involves multiple steps. One common method starts with the preparation of the adamantylmethylamidino precursor, which is then reacted with thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances its binding affinity, while the thiosulfate moiety participates in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen sulfate
  • S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen sulfite

Uniqueness

S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific combination of the adamantyl and thiosulfate groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications .

Properties

CAS No.

40283-76-9

Molecular Formula

C15H26N2O3S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3,5-dimethyladamantane

InChI

InChI=1S/C15H26N2O3S2/c1-13-3-11-4-14(2,7-13)9-15(5-11,8-13)10-17-12(16)6-21-22(18,19)20/h11H,3-10H2,1-2H3,(H2,16,17)(H,18,19,20)

InChI Key

SQMLXMDRLSPKTA-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSS(=O)(=O)O)N)C

Origin of Product

United States

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